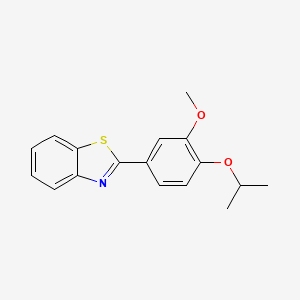
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as EMGP, is a novel small molecule compound that has gained significant attention in scientific research in recent years. It belongs to the family of glycine receptor antagonists and has shown promising results in the treatment of various neurological disorders.
作用機序
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By blocking the binding of glycine to its receptor, this compound reduces the inhibitory tone, leading to increased neuronal excitability. This mechanism of action is similar to that of other glycine receptor antagonists, such as strychnine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target tissue and the concentration of the compound. In vitro studies have demonstrated that this compound reduces the amplitude and frequency of glycine-evoked currents in cultured neurons. In vivo studies have shown that this compound reduces the severity and duration of seizures in animal models of epilepsy and reduces pain sensitivity in animal models of neuropathic pain.
実験室実験の利点と制限
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine receptors, its well-characterized mechanism of action, and its availability in pure form. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.
将来の方向性
For research include the development of more potent and selective glycine receptor antagonists and the exploration of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide's potential as a therapeutic agent for other neurological disorders.
合成法
The synthesis of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 2-ethylphenylamine with N-methyl-N-phenylsulfonyl chloride to form N-methyl-N-phenylsulfonyl-2-ethylphenylamine. This intermediate is then reacted with glycine to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been shown to have a high affinity for glycine receptors and acts as a competitive antagonist. Glycine receptors are known to play a crucial role in the regulation of neuronal excitability, and their dysfunction has been implicated in various neurological disorders.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-9-7-8-12-16(14)18-17(20)13-19(23(2,21)22)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWPSIALTOJHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)


![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)
![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
